

1-methylindole-5-carboxylic acid molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-methylindole-5-carboxylic Acid**

Cat. No.: **B062314**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Bonding of **1-Methylindole-5-carboxylic Acid**

Introduction: The Significance of a Substituted Indole Scaffold

1-Methylindole-5-carboxylic acid ($C_{10}H_9NO_2$) is a heterocyclic compound built upon the indole framework, a privileged scaffold in medicinal chemistry and materials science.^{[1][2]} Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with key substitutions that dictate its chemical behavior and potential applications. The presence of the methyl group at the indole nitrogen (N1) and a carboxylic acid at the C5 position of the benzene ring introduces specific electronic and steric properties that are critical for its function.^[1] This molecule serves as a vital intermediate in the synthesis of a wide range of biologically active compounds, including potential anticancer, anti-inflammatory, and central nervous system (CNS) drug candidates.^[1] Understanding its molecular structure and bonding is paramount for researchers aiming to leverage its properties in drug design, structure-activity relationship (SAR) studies, and the development of novel functional materials.^[1] This guide provides a detailed examination of its structural geometry, electronic landscape, and intermolecular bonding characteristics.

Molecular Architecture and Electronic Landscape

The molecular structure of **1-methylindole-5-carboxylic acid** is a nuanced interplay between its aromatic core and functional group substituents. The indole ring system itself is planar, a consequence of the sp^2 hybridization of its constituent carbon and nitrogen atoms. This planarity facilitates the delocalization of π -electrons across the bicyclic system, which is fundamental to its aromaticity and chemical stability.

The Indole Core and the Impact of N1-Methylation

The indole nucleus consists of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring. In its unsubstituted form, the indole N-H group can act as a hydrogen bond donor.^[3] However, in **1-methylindole-5-carboxylic acid**, the substitution of this hydrogen with a methyl group blocks this specific hydrogen-bonding capability.^[3] This modification has several important consequences:

- Increased Lipophilicity: The replacement of the polar N-H bond with a nonpolar C-H bond in the methyl group enhances the molecule's lipophilicity, which can improve its stability and alter its pharmacokinetic properties in drug development contexts.^[1]
- Altered Hydrogen Bonding: The N1-methyl group prevents the indole nitrogen from participating as a hydrogen bond donor, forcing intermolecular interactions to occur at other sites, primarily the carboxylic acid group or through π -system interactions.^{[3][4]}
- Electronic Modulation: The methyl group is a weak electron-donating group, which can subtly influence the electron density of the indole ring system.

The C5-Carboxylic Acid Substituent: An Electronic Sink and H-Bonding Hub

The carboxylic acid group (-COOH) at the C5 position is a powerful electron-withdrawing group.^[5] Its presence significantly modulates the electronic properties of the indole ring.^{[5][6][7]} This group consists of a carbonyl oxygen (C=O) and a hydroxyl oxygen (-OH), both of which are sp^2 hybridized. The key roles of this group are:

- Electronic Perturbation: As an electron-withdrawing substituent, the carboxylic acid group decreases the electron density of the benzene portion of the indole ring. This influences the

molecule's reactivity in electrophilic aromatic substitution reactions and modifies its redox potential.[5]

- Primary Site for Intermolecular Interactions: The carboxylic acid group is the primary center for hydrogen bonding. The hydroxyl proton is acidic and a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Visualizing the Molecular Structure

The following diagram illustrates the atomic arrangement and numbering convention for **1-methylindole-5-carboxylic acid**.

Caption: Atomic structure of **1-methylindole-5-carboxylic acid**.

Intermolecular Bonding: The Hydrogen-Bonded Dimer

In the solid state, carboxylic acids frequently form cyclic dimers through intermolecular hydrogen bonds.[8] For **1-methylindole-5-carboxylic acid**, two molecules can associate via a pair of strong O-H \cdots O=C hydrogen bonds, creating a highly stable, centrosymmetric eight-membered ring. This dimerization is a defining characteristic of its supramolecular chemistry and significantly influences its physical properties, such as melting point and solubility.

The blocking of the N-H hydrogen bond donor site by the methyl group makes the carboxylic acid moiety the dominant director of these intermolecular interactions.[3]

Visualizing Intermolecular Hydrogen Bonding

The diagram below illustrates the formation of a stable dimer through dual hydrogen bonds between two molecules of **1-methylindole-5-carboxylic acid**.

Caption: Dimerization via intermolecular O-H \cdots O hydrogen bonds.

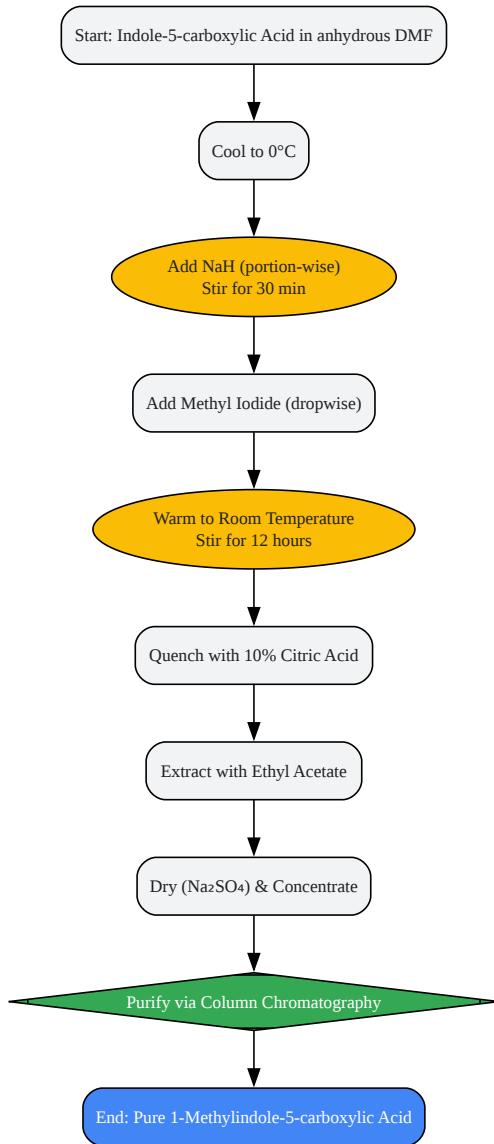
Physicochemical and Spectroscopic Data

The structural features of **1-methylindole-5-carboxylic acid** give rise to a characteristic spectroscopic signature, which is essential for its identification and characterization.

Property	Value / Expected Signature	Source / Rationale
Molecular Formula	$C_{10}H_9NO_2$	[9][10]
Molecular Weight	175.18 g/mol	[9][10]
CAS Number	186129-25-9	[9][11]
1H NMR	Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range. N-Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm. Carboxylic Proton: A broad singlet at δ > 10 ppm, often exchangeable with D_2O .	Based on typical chemical shifts for indole and carboxylic acid protons.[12][13]
^{13}C NMR	Carbonyl Carbon: Signal expected in the δ 165-175 ppm range. Aromatic/Heterocyclic Carbons: Multiple signals between δ 100-140 ppm. N-Methyl Carbon: Signal around δ 30-35 ppm.	Based on standard ^{13}C NMR correlation tables for substituted aromatics.[12]
Infrared (IR)	O-H Stretch (Carboxylic Acid): A very broad band from $\sim 2500-3300\text{ cm}^{-1}$. C=O Stretch (Carbonyl): A strong, sharp absorption band around $1680-1710\text{ cm}^{-1}$. C-H Stretch (Aromatic/Methyl): Bands around $2850-3100\text{ cm}^{-1}$. C=C Stretch (Aromatic): Peaks in the $1450-1600\text{ cm}^{-1}$ region.	Characteristic vibrational frequencies for carboxylic acids and aromatic compounds.[14]

Experimental Protocol: Synthesis of 1-Methylindole-5-carboxylic Acid

The synthesis of **1-methylindole-5-carboxylic acid** is typically achieved through the N-methylation of indole-5-carboxylic acid. The following protocol is a representative method based on established procedures.[9]


Causality: The protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the indole nitrogen. The resulting anionic nitrogen is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an S_N2 reaction to form the N-C bond. The reaction is performed in an anhydrous polar aprotic solvent (DMF) to ensure the stability of the base and the nucleophile.

Step-by-Step Methodology

- **Preparation:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-5-carboxylic acid (1.0 mmol).
- **Solvation:** Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0°C using an ice bath while stirring.
- **Deprotonation:** Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise to the cooled solution. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H_2 gas) should be observed as the indole nitrogen is deprotonated.
- **Methylation:** Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
- **Reaction:** Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours to ensure the reaction goes to completion.
- **Quenching:** Carefully quench the reaction by adding a 10% aqueous solution of citric acid. This neutralizes any remaining NaH and protonates the carboxylate.
- **Extraction:** Transfer the mixture to a separatory funnel and wash with brine. Extract the product into an organic solvent (e.g., ethyl acetate).
- **Drying and Concentration:** Separate the organic layer, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system to yield pure **1-methylindole-5-carboxylic acid**.[9]

Synthesis Workflow Visualization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Conclusion

The molecular architecture of **1-methylindole-5-carboxylic acid** is defined by the electronic push-pull relationship between the N1-methyl group and the C5-carboxylic acid group on the

aromatic indole scaffold. The N-methylation enhances lipophilicity and blocks a key hydrogen bonding site, while the carboxylic acid group introduces acidity, acts as an electronic sink, and governs the primary mode of intermolecular interaction through the formation of stable hydrogen-bonded dimers. These structural and bonding characteristics are fundamental to its utility as a versatile building block in medicinal chemistry and materials science, providing a rational basis for the design of new molecules with tailored biological or physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9) // Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 2. innospk.com [innospk.com]
- 3. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID | 186129-25-9 [chemicalbook.com]
- 12. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID(186129-25-9) 1H NMR [m.chemicalbook.com]
- 13. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

- 14. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-methylindole-5-carboxylic acid molecular structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062314#1-methylindole-5-carboxylic-acid-molecular-structure-and-bonding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com